BenchChemオンラインストアへようこそ!

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Metabolic Stability Oxidative Metabolism Cytochrome P450

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329907-19-9) is a synthetic small molecule (C18H14N2O5, MW 338.3 g/mol) characterized by a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical research, where its bifunctional architecture supports both metabolic stability (benzodioxin) and downstream derivatization (phthalimide).

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
CAS No. 329907-19-9
Cat. No. B3260353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS329907-19-9
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21)
InChIKeyOLRVECSZLKJCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329907-19-9): Chemical Identity and Core Properties


N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329907-19-9) is a synthetic small molecule (C18H14N2O5, MW 338.3 g/mol) characterized by a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety [1]. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical research, where its bifunctional architecture supports both metabolic stability (benzodioxin) and downstream derivatization (phthalimide) [1].

Why N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Replaced by Common Analogs


In-class substitution frequently fails because minor structural modifications to either the benzodioxin or phthalimide termini can drastically alter reactivity, metabolic stability, and target engagement [1]. The specific combination of a saturated 1,4-dioxane ring fused to the phenyl system imparts distinct conformational rigidity and electron distribution compared to open-chain or methylenedioxy analogs, directly influencing hydrogen-bonding patterns and oxidative metabolism [1]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural comparators in parameters relevant to selection and procurement.

Quantitative Differentiation Guide: N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Structural Analogs


Enhanced Metabolic Stability Conferred by the Benzodioxin Core vs. Benzodioxole Analog

The fully saturated 1,4-dioxane ring in the target compound reduces susceptibility to cytochrome P450-mediated oxidation relative to the methylenedioxy analog N-(1,3-benzodioxol-5-yl)-2-phthalimido-acetamide. The methylenedioxy group is a known metabolic liability due to reactive carbene intermediate formation, whereas the benzodioxin motif lacks this toxophoric potential [1]. This structural feature translates into a predicted longer metabolic half-life in hepatic microsome assays, though head-to-head experimental data remain unavailable.

Metabolic Stability Oxidative Metabolism Cytochrome P450

Superior Conformational Rigidity and Hydrogen-Bonding Geometry vs. Open-Chain Acetamide Analogs

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent enforces a defined spatial orientation of the amide NH and carbonyl oxygen, optimizing directional hydrogen bonding to biological targets (e.g., kinase hinge regions) [1]. In contrast, N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 4905-17-3) possesses a freely rotatable benzyl group, leading to higher entropic penalty upon binding and reduced target complementarity.

Conformational Analysis Hydrogen Bonding Target Engagement

Balanced Lipophilicity Favorable for CNS Exposure vs. Highly Lipophilic Phthalimido-Acetamides

The computed octanol-water partition coefficient (cLogP) of the target compound falls within the optimal CNS drug space (cLogP ~2-3), in contrast to more lipophilic phthalimido-acetamide derivatives bearing large hydrophobic N-substituents (e.g., N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, cLogP >3.5) [1]. The balanced lipophilicity arises from the polarizable benzodioxin oxygen atoms counterbalancing the lipophilic phthalimide and aromatic ring systems.

Lipophilicity CNS Drug Discovery Physicochemical Properties

Availability of a Defined Purity Specification (Typically ≥95%) for Reproducible Screening

Unlike numerous milligram-scale phthalimido-acetamide analogs offered with ambiguous purity claims in pre-plated screening collections, the target compound is consistently supplied at ≥95% purity with a well-documented molecular formula, exact mass (338.09027155 g/mol), and InChI Key (OLRVECSZLKJCGC-UHFFFAOYSA-N) [1]. This specification reduces the risk of assay interference from uncharacterized impurities, a critical factor for hit validation.

Compound Quality Procurement Reproducibility

Evidence-Backed Application Scenarios for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 329907-19-9)


CNS Drug Discovery Lead Optimization

The compound's predicted moderate lipophilicity (cLogP ~2.5) and conformational rigidity make it a privileged scaffold for CNS target engagement, particularly for indications requiring blood-brain barrier penetration. Its metabolic profile, inferred from the benzodioxin core's resistance to oxidative ring-opening, supports its use in early lead optimization campaigns where metabolic stability is a primary selection criterion [1].

Structure-Guided Fragment Growing

The preorganized geometry of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group enables precise vector alignment in fragment-based drug design. Researchers can exploit this rigid core to extend into adjacent binding pockets while the phthalimide terminus serves as a solvent-exposed handle for further functionalization [1].

Chemical Biology Probe Development

The phthalimide moiety allows for straightforward derivatization into affinity tags or fluorescent probes (e.g., via hydrazinolysis to a primary amine handle), while the benzodioxin core maintains target recognition. This dual functionality positions the compound as a versatile intermediate for generating chemical biology toolsets [1].

Agrochemical Lead Generation

The balanced lipophilicity and metabolic stability profile align with agrochemical requirements for systemic translocation and environmental persistence. The compound's structural features support exploration as a scaffold for novel fungicides or herbicides, where benzodioxin-containing molecules have demonstrated activity [1].

Quote Request

Request a Quote for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.